4-(5-Nitropyrimidin-2-yl)morpholine
Overview
Description
“4-(5-Nitropyrimidin-2-yl)morpholine” is a chemical compound with the molecular weight of 209.2 . Its IUPAC name is 4-(5-nitro-2-pyridinyl)morpholine . The compound’s InChI code is 1S/C9H11N3O3/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2 .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs has been advanced from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C9H11N3O3/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2 .Scientific Research Applications
Antitumor Agent Synthesis
4-(5-Nitropyrimidin-2-yl)morpholine derivatives have been explored as potential antitumor agents. For instance, a study conducted by Thompson et al. (1997) synthesized a series of 2,4,6-trisubstituted-5-nitropyrimidines, including morpholino derivatives, demonstrating significant inhibition of cell proliferation in vitro, suggesting their potential as antitumor compounds (Thompson et al., 1997).
Intermediate for Biologically Active Compounds
Another research by Wang et al. (2016) indicated the importance of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a closely related compound, as a significant intermediate for synthesizing various biologically active compounds, including small molecule inhibitors for anticancer studies (Wang et al., 2016).
Glucosidase Inhibitors and Antioxidants
Morpholine derivatives, including this compound, have been investigated for their potential as glucosidase inhibitors and antioxidants. Özil et al. (2018) synthesized benzimidazole derivatives containing morpholine skeleton and evaluated them for in vitro antioxidant activities and glucosidase inhibition, demonstrating significant biological activities (Özil et al., 2018).
Crystal Structure Analysis
The study of the crystal structure of compounds related to this compound provides insights into their molecular interactions and potential applications. For example, Khrustalev et al. (1998) analyzed the structure of a complex involving a morpholine derivative, contributing to the understanding of intermolecular interactions in such compounds (Khrustalev et al., 1998).
Safety and Hazards
The safety data sheet for a similar compound, “4-(5-Bromopyrimidin-2-yl)morpholine”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions may apply to “4-(5-Nitropyrimidin-2-yl)morpholine”.
Properties
IUPAC Name |
4-(5-nitropyrimidin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c13-12(14)7-5-9-8(10-6-7)11-1-3-15-4-2-11/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLHMKXVISWUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385694 | |
Record name | 4-(5-nitropyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65735-66-2 | |
Record name | 4-(5-nitropyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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